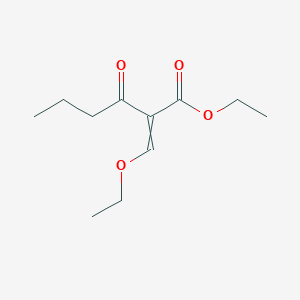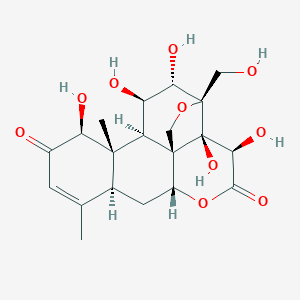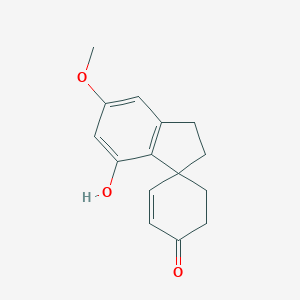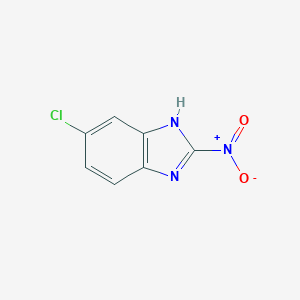
1H-Benzimidazole, 6-chloro-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 6-chloro-2-nitro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound that is widely used in pharmaceuticals and agrochemicals. The addition of a chlorine atom and a nitro group to the benzimidazole ring in 1H-Benzimidazole, 6-chloro-2-nitro- has led to the development of new chemical properties that have been explored for various applications.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 6-chloro-2-nitro- varies depending on its application. In the case of cancer therapy, this compound inhibits tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. In the case of antibacterial activity, this compound inhibits bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication.
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-Benzimidazole, 6-chloro-2-nitro- exhibits cytotoxic activity against cancer cells and antibacterial activity against pathogenic bacteria. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well understood. Further studies are needed to elucidate the potential toxicity and side effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Benzimidazole, 6-chloro-2-nitro- has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, this compound also has limitations, such as its potential toxicity and side effects, which may affect the accuracy and reproducibility of experimental results.
Orientations Futures
1H-Benzimidazole, 6-chloro-2-nitro- has several potential applications in various fields, including cancer therapy and antimicrobial therapy. Future research should focus on elucidating the biochemical and physiological effects of this compound on normal cells and tissues, as well as its potential toxicity and side effects. In addition, further studies are needed to explore the potential applications of this compound in other fields, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of 1H-Benzimidazole, 6-chloro-2-nitro- involves the reaction of 6-chloro-2-nitroaniline with o-phenylenediamine. This reaction is carried out in the presence of a catalyst, such as copper powder, and a solvent, such as ethanol or acetic acid. The reaction yields a yellow crystalline solid, which is further purified by recrystallization.
Applications De Recherche Scientifique
1H-Benzimidazole, 6-chloro-2-nitro- has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been explored as a potential anticancer agent. Studies have shown that 1H-Benzimidazole, 6-chloro-2-nitro- exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest.
In addition to its potential applications in cancer therapy, 1H-Benzimidazole, 6-chloro-2-nitro- has also been studied for its antimicrobial properties. Studies have shown that this compound exhibits antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication.
Propriétés
Numéro CAS |
10045-40-6 |
|---|---|
Nom du produit |
1H-Benzimidazole, 6-chloro-2-nitro- |
Formule moléculaire |
C7H4ClN3O2 |
Poids moléculaire |
197.58 g/mol |
Nom IUPAC |
6-chloro-2-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)10-7(9-5)11(12)13/h1-3H,(H,9,10) |
Clé InChI |
QJTAHJHXUORZQK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-] |
Synonymes |
Benzimidazole, 5(or 6)-chloro-2-nitro- (7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



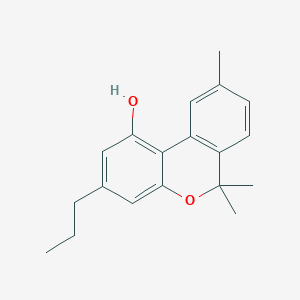

![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)
![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)
![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)
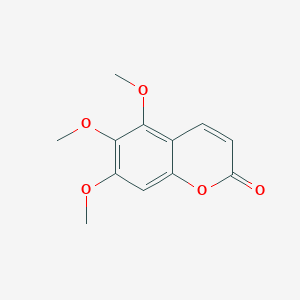
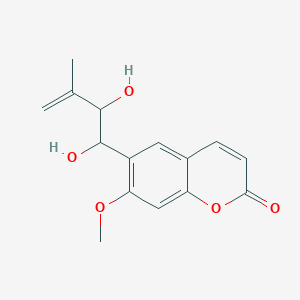
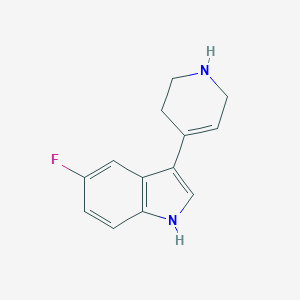
![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
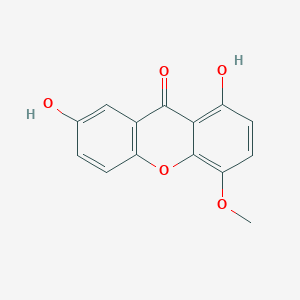
![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
